molecular formula C12H15ClN2 B3041014 2-(Piperidin-4-YL)benzonitrile hydrochloride CAS No. 256951-73-2

2-(Piperidin-4-YL)benzonitrile hydrochloride

Cat. No.: B3041014
CAS No.: 256951-73-2
M. Wt: 222.71 g/mol
InChI Key: YRJLDXCKPQNHNB-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-YL)benzonitrile hydrochloride” is a chemical compound with the molecular formula C12H15ClN2. It has a molecular weight of 222.72 . It is a solid substance and is typically stored at room temperature in an inert atmosphere .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidones, which are precursors to the piperidine ring, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath . A variety of catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H .


Chemical Reactions Analysis

Piperidones, which are precursors to the piperidine ring, have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The compounds bearing the piperidone skeleton mimic naturally occurring alkaloids and steroids and have been synthesized to study their biological activity .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Antimicrobial Activities

A derivative of piperidin-4-yl benzonitrile, specifically the (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, was synthesized and demonstrated moderate antimicrobial activities against various strains including E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans (Ovonramwen et al., 2019).

Anti-arrhythmic Activity

Compounds derived from piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole, including those involving piperidin-4-yl benzonitrile, have been synthesized and shown to possess significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Histamine H3 Antagonist

A study on 4-phenoxypiperidines, including derivatives of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles, found these compounds to be potent H3 antagonists. This suggests their potential use in modulating histamine levels, which could have implications in treating various conditions (Dvorak et al., 2005).

Broad Spectrum Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles showed effectiveness against both Gram-positive and Gram-negative bacteria, marking them as potential new antibacterial agents. These compounds, related to piperidin-4-yl benzonitrile, displayed low micromolar minimal inhibitory concentration (MIC) against clinically important bacteria (He et al., 2003).

Structural and Theoretical Studies

A study focused on the thermal, optical, and structural properties of a compound derived from piperidin-4-yl benzonitrile. It provided insights into its stability and potential applications in various fields, including material science (Karthik et al., 2021).

Antiviral Activity Against HCV

Research on 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives revealed a compound with significantly increased antiviral activity against Hepatitis C Virus (HCV), suggesting its potential as a therapeutic agent (Jiang et al., 2020).

Synthesis of S1P1 Receptor Agonists

In the development of S1P1 receptor agonists, a study highlighted the use of a compound involving piperidin-4-yl benzonitrile in the synthesis of BMS-960, indicating its role in the production of medicinal compounds (Hou et al., 2017).

Dopamine D4 Receptor Studies

Research involving the synthesis and in vivo evaluation of a compound related to piperidin-4-yl benzonitrile was conducted for potential Dopamine D4 receptor antagonism. However, it was found unsuitable for such studies, providing valuable information for future drug development (Matarrese et al., 2000).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to piperidin-4-yl benzonitrile, were synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential use in treating conditions like dementia (Sugimoto et al., 1990).

5-HT2 Antagonist Activity

Compounds containing 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines, related to piperidin-4-yl benzonitrile, demonstrated potent 5-HT2 antagonist activity, indicating their potential in psychiatric and neurological treatments (Watanabe et al., 1993).

Analgesic Effects on Neuropathic Pain

A study on M58373, a compound including 4-piperidin-1-yl benzonitrile, showed potent analgesic effects on formalin-induced and neuropathic pain in rats, suggesting its potential as a novel pain treatment agent (Akada et al., 2006).

Corrosion Inhibition on Iron Surface

Derivatives of Piperine, including those with piperidin-1-yl groups, were studied for their efficacy as green corrosion inhibitors on iron surfaces, indicating their potential use in industrial applications (Belghiti et al., 2018).

Antibacterial Study of N-Substituted Derivatives

N-substituted derivatives of a compound related to piperidin-4-yl benzonitrile exhibited moderate to significant antibacterial activity, underscoring their potential in antimicrobial applications (Khalid et al., 2016).

Microwave-Assisted Synthesis and Antibacterial Activity

Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, including those related to piperidin-4-yl benzonitrile, demonstrated antibacterial activity, highlighting a rapid method of producing such compounds (C. Merugu et al., 2010).

Antitumor Activity and DNA Binding Property

A new thiazole–pyridine anchored NNN donor compound, involving a structure related to piperidin-4-yl benzonitrile, exhibited potential antitumor activity against U937 cancer cells and showed DNA binding properties (Bera et al., 2021).

Safety and Hazards

The safety information for “2-(Piperidin-4-YL)benzonitrile hydrochloride” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

2-piperidin-4-ylbenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJLDXCKPQNHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256951-73-2
Record name Benzonitrile, 2-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256951-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of 2-(1-tertbutoxycarbonylpiperidin-4-yl)benzonitrile (1.7 g, 5.9 mmol) in ethyl acetate (˜50 ml), cooled to 0° C. was added hydrogen chloride gas, bubbled vigorously for 5 minutes. The reaction mixture was stirred for 10 minutes at 0° C., purged with argon and concentrated. Flushing with ethyl acetate×3 and concentration gave 2-(piperidin-4-yl)benzonitrile hydrochloride;
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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